molecular formula C10H9F3O B164672 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol CAS No. 134418-70-5

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Cat. No.: B164672
CAS No.: 134418-70-5
M. Wt: 202.17 g/mol
InChI Key: QZTXJLLJGFCKCH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to a butenyl chain

Scientific Research Applications

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol has several scientific research applications:

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with phenylacetylene in the presence of a base such as sodium hydride . The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form the corresponding saturated alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or can be used under acidic conditions.

    Reduction: Catalysts like (Pd/C) or (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as or can react with the trifluoromethyl group under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenylbutan-2-ol
  • 1,1,1-Trifluoro-2-phenylprop-2-en-1-ol
  • 1,1,1-Trifluoro-2-phenylethanol

Uniqueness: 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol is unique due to the presence of both a trifluoromethyl group and a phenyl group attached to a butenyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1,1,1-trifluoro-2-phenylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTXJLLJGFCKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370370
Record name 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134418-70-5
Record name 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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